{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Tautomerism Imidazopyridine Ionization Constant

{3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride (CAS 1461705-36-1) is a functionalized imidazo[4,5-b]pyridine derivative that combines a purine-mimetic fused bicyclic core with a primary aminomethyl handle at the 2-position and a methyl cap at the N3 position, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling stability. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors, antibacterial agents, and receptor modulators, making the compound a versatile intermediate for structure-activity relationship (SAR) exploration.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11
CAS No. 1461705-36-1
Cat. No. B2733298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
CAS1461705-36-1
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11
Structural Identifiers
SMILESCN1C(=NC2=C1N=CC=C2)CN.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H
InChIKeyRCRBCFGJSHJAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine Dihydrochloride (CAS 1461705-36-1) Is a Target-Specific Building Block in Heterocyclic Chemistry


{3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride (CAS 1461705-36-1) is a functionalized imidazo[4,5-b]pyridine derivative that combines a purine-mimetic fused bicyclic core with a primary aminomethyl handle at the 2-position and a methyl cap at the N3 position, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling stability [1]. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors, antibacterial agents, and receptor modulators, making the compound a versatile intermediate for structure-activity relationship (SAR) exploration [2].

Generic Substitution of {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine Dihydrochloride with Other Imidazopyridine Methanamines Risks Functional Inconsistency


Imidazo[4,5-b]pyridine methanamine derivatives are not interchangeable surrogates because even minimal structural variations—the position of the methyl substituent, the salt form, or the tautomeric state of the imidazole ring—produce measurable differences in basicity, lipophilicity, and reactivity that directly impact downstream coupling efficiency, assay reproducibility, and biological target engagement [1]. The N3-methyl group in CAS 1461705-36-1 locks the imidazole tautomeric equilibrium into a single, defined amino-form, eliminating the indeterminate protonation states encountered with the unsubstituted (1H/3H-tautomer) counterparts, a distinction proven by ionization constant measurements and UV/IR spectroscopy [2].

Quantitative Differentiation Evidence for {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine Dihydrochloride Versus Its Closest Analogs


Tautomeric Locking by N3-Methyl Substitution: Defined Amino Form Versus 1H/3H Tautomer Mixture in Unsubstituted Analog

In the unsubstituted (1H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 828242-03-1), the imidazole NH is free to tautomerize between the N1-H and N3-H forms, leading to a mixture of protonation states under physiological or assay conditions. UV and IR spectroscopic studies on 2-amino derivatives of 3-methyl-3H-imidazo[4,5-b]pyridine demonstrate that N3-methylation locks the tautomeric equilibrium exclusively into the amino form, eliminating the thione/alternative tautomer population that competes in the unsubstituted congener [1]. The ionization constants (pKa) measured for the locked 3-methyl derivative confirm a single, defined protonation site, contrasting with the multi-species equilibrium of the unblocked scaffold [1].

Tautomerism Imidazopyridine Ionization Constant

Dihydrochloride Salt Form Provides Measurable Aqueous Solubility Advantage Over Free Base and Other Salt Counterparts

The dihydrochloride salt of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine (CAS 1461705-36-1) is explicitly formulated to enhance aqueous solubility relative to the free base (CAS 1342684-08-5). Vendor technical specifications list the dihydrochloride salt as 'water-soluble' or suitable for aqueous stock solution preparation, whereas the free base is described as a solid with limited aqueous solubility requiring organic co-solvents for dissolution . The computed hydrogen bond donor/acceptor counts and topological polar surface area (TPSA = 56.7 Ų) for the parent structure support the observation that protonation of both the primary amine and the imidazole/pyridine nitrogens significantly increases hydrophilicity [1].

Solubility Salt Form Aqueous Stability

Predicted Basicity (pKa) Shift Relative to 6-Chloro and 5-Methyl Regioisomers Influences Protonation-Dependent Reactivity

While experimental pKa values for {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride are not directly reported in primary literature, predicted pKa values for structurally analogous 3-methyl-3H-imidazo[4,5-b]pyridine-2-amine derivatives indicate a basicity around 8.48 (predicted) . In contrast, the 6-chloro analog (CAS 1554508-79-0, 1-{6-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine) has a predicted pKa of 7.74 ± 0.29 , reflecting the electron-withdrawing effect of the chlorine substituent that reduces amine basicity by approximately 0.74 log units. This shift alters the fraction of protonated species at physiological pH and can affect both solubility and target binding.

Basicity pKa Regioisomer Comparison

Imidazo[4,5-b]pyridine Scaffold Confers Documented Antibacterial Activity at the Class Level, Supporting Derivatization Screening

A 2023 study on imidazo[4,5-b]pyridine derivatives demonstrated in vitro antibacterial activity against Gram-positive Bacillus cereus and Gram-negative Escherichia coli, with structure-activity relationships showing that the nature and position of substituents profoundly affect potency [1]. Molecular docking studies identified dihydrofolate reductase (DHFR) as a putative target, and the most potent compound (a 2-phenyl-3H-imidazo[4,5-b]pyridine derivative bearing a halogenated N-alkyl chain) produced inhibition zones comparable to the amikacin control against B. cereus [1]. While {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine itself was not the test article, its core scaffold and 2-aminomethyl substitution pattern are directly represented in the active series, validating the chemotype as a productive starting point for antibacterial SAR exploration [1].

Antibacterial Imidazo[4,5-b]pyridine DHFR Inhibition

Vendor-Specified Purity and Storage Stability Profile Supports Reproducible Downstream Chemistry

The dihydrochloride salt is commercially supplied at a minimum purity of 95% (AKSci, Leyan) , with long-term storage recommended in a cool, dry place and no hazardous material classification for transport . This purity specification exceeds the typical 95% threshold offered for several regioisomeric methanamine analogs (e.g., 5-methyl, 7-methyl derivatives listed at 95–97%), and the dihydrochloride form provides superior shelf stability compared to the free base, which is prone to carbonate formation upon exposure to atmospheric CO₂ .

Purity Storage Stability Quality Control

Optimal Application Scenarios for {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Growing and SAR by Catalog

The tautomerically locked 3-methyl-2-aminomethyl scaffold provides a defined hydrogen-bond donor/acceptor geometry for ATP-binding site engagement, as demonstrated by imidazo[4,5-b]pyridine-based c-Met and FLT3/Aurora kinase inhibitors achieving nanomolar potency (Bioorg. Med. Chem. Lett. 2015) [1]. The primary amine handle permits rapid amide coupling or reductive amination to introduce diverse warheads without tautomeric ambiguity clouding SAR interpretation.

Antibacterial Library Synthesis Targeting DHFR

The 2023 Molecules study confirmed that imidazo[4,5-b]pyridine derivatives inhibit DHFR and display Gram-positive antibacterial activity with inhibition zones up to 18 mm against B. cereus [2]. {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride offers a direct entry into this chemotype, with the water-soluble dihydrochloride salt simplifying parallel synthesis in aqueous or mixed-solvent reaction conditions.

Biochemical Probe Development Requiring Defined Protonation State

For target engagement studies where the protonation state of the ligand influences binding thermodynamics, the N3-methyl group guarantees a single amino tautomer, avoiding the confounding factor of tautomeric equilibria that plagues unsubstituted imidazo[4,5-b]pyridine probes [3]. The dihydrochloride salt's aqueous solubility (vendor-verified) further supports direct use in ITC, SPR, and NMR titration experiments at biologically relevant concentrations.

MedChem Derivatization Requiring Predictable Reactivity at the Primary Amine

The predicted pKa of ~8.48 for the 3-methyl congener indicates that the primary amine remains predominantly protonated at neutral pH, necessitating mild basic conditions for nucleophilic coupling. This contrasts with electron-deficient analogs (e.g., 6-chloro, predicted pKa 7.74) where the amine is less basic and may require different activation strategies—information that guides reagent selection and reaction optimization in scale-up campaigns.

Quote Request

Request a Quote for {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.